(R)-6-Bromo Phenylephrine Hydrochloride

Chiral purity Enantiomeric specification Adrenergic receptor pharmacology

Achieve ICH Q3A/Q3B-compliant phenylephrine impurity quantification with the authenticated (R)-enantiomer reference standard. Racemic 6-bromo mixtures and positional isomers cannot resolve individual enantiomer peaks, confounding HPLC method validation. • Single (R)-enantiomer enables unambiguous chiral HPLC peak assignment (parent scaffold: ~420-fold α₁-AR binding ratio R vs. S). • Distinct Br isotopic doublet (exact mass 280.98182 Da) permits definitive LC-MS/MS identification. • Defined 6-position bromination supports α₁-adrenoceptor subtype SAR studies.

Molecular Formula C9H13BrClNO2
Molecular Weight 282.562
CAS No. 1391067-95-0
Cat. No. B589690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Bromo Phenylephrine Hydrochloride
CAS1391067-95-0
Synonyms(R)-6-Bromo-3-hydroxy-α-[(methylamino)methyl]benzenemethanol Hydrochloride;  (R)-6-Bromophenylephrine Hydrochloride; 
Molecular FormulaC9H13BrClNO2
Molecular Weight282.562
Structural Identifiers
SMILESCNCC(C1=C(C=CC(=C1)O)Br)O.Cl
InChIInChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1
InChIKeyVITXUJKAFSLXMY-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6-Bromo Phenylephrine HCl: Research and Impurity Profiling


(R)-6-Bromo Phenylephrine Hydrochloride (CAS 1391067-95-0) is the single (R)-enantiomer, 6-position brominated derivative of the well-established selective α₁-adrenergic receptor agonist Phenylephrine (P320640) [1]. The compound has the IUPAC name 4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride, molecular formula C₉H₁₃BrClNO₂, and a molecular weight of 282.56 g/mol . It is primarily utilized as a chiral reference standard for phenylephrine impurity profiling (designated Phenylephrine Impurity 6), as a structure-activity relationship (SAR) probe for studying halogen substitution effects on adrenergic receptor pharmacology, and as a synthetic intermediate in medicinal chemistry .

(R)-6-Bromo Phenylephrine: Non-Interchangeability


Substitution of (R)-6-Bromo Phenylephrine Hydrochloride with generic phenylephrine hydrochloride, the racemic 6-bromo mixture (CAS 1391053-54-5), or alternative positional isomers (2-Br or 4-Br) introduces confounding variables that compromise experimental reproducibility and regulatory compliance. The bromine atom at the 6-position (ortho to the ethylamine side chain) introduces both steric bulk and electronic perturbation at the aromatic ring, which are predicted to alter receptor binding affinity, subtype selectivity, and functional efficacy relative to the parent phenylephrine . The (R)-enantiomeric configuration is critical: for phenylephrine, the (R)-enantiomer exhibits an approximately 420-fold higher α₁-adrenergic receptor binding activity compared to the (S)-enantiomer [1]. Racemic mixtures therefore contain 50% substantially less active enantiomer, diluting pharmacological signal and complicating dose-response interpretations. Furthermore, the distinct bromine substitution position (6- vs. 2- vs. 4-) generates compounds with different physicochemical properties—including melting point, chromatographic retention, and mass spectrometric signature—making them non-interchangeable as analytical reference standards [2].

(R)-6-Bromo Phenylephrine: Differentiation Evidence


Enantiomeric Purity vs Racemic Mixture

(R)-6-Bromo Phenylephrine Hydrochloride (CAS 1391067-95-0) is specified as the single (R)-enantiomer with defined stereochemistry at the β-carbon, in contrast to racemic 6-Bromo Phenylephrine Hydrochloride (CAS 1391053-54-5), which contains an equimolar mixture of (R)- and (S)-enantiomers. The structural distinction is confirmed by the InChIKey: the (R)-enantiomer bears the stereochemistry-specific key VITXUJKAFSLXMY-FVGYRXGTSA-N, whereas the racemic mixture is VITXUJKAFSLXMY-UHFFFAOYSA-N (stereochemistry unspecified) [1]. For the parent phenylephrine scaffold, the (R)-enantiomer exhibits an enantiomeric activity ratio (R/S) of approximately 420 at α₁-adrenergic receptors; the (S)-enantiomer is substantially less active [2]. By class-level inference, the (R)-6-bromo enantiomer is expected to similarly carry the dominant pharmacological activity, making the racemic mixture an imprecise substitute for studies requiring defined stereochemical identity.

Chiral purity Enantiomeric specification Adrenergic receptor pharmacology

Melting Point: 6-Bromo vs 2-Bromo Positional Isomer

The melting point (decomposition) of (R)-6-Bromo Phenylephrine Hydrochloride is reported as >223°C (dec.), which is substantially higher than both the parent phenylephrine hydrochloride (140-145°C) and the alternative positional isomer (R)-2-Bromo Phenylephrine Hydrochloride (>185°C dec.) [1]. This approximately 38°C differential between the 6-bromo and 2-bromo positional isomers provides a simple, pharmacopeial method for identity confirmation and differentiation during incoming material qualification. The bromine atom at position 6 (para to the phenolic -OH, ortho to the ethylamine side chain) imparts distinct intermolecular interactions in the crystal lattice compared to bromine at position 2 (ortho to the phenolic -OH) .

Positional isomer identification Melting point Quality control Solid-state characterization

Mass Spectrometry: Brominated vs Non-Brominated Signature

(R)-6-Bromo Phenylephrine Hydrochloride possesses a monoisotopic exact mass of 280.98182 Da (free base: C₉H₁₂BrNO₂), compared to 167.09463 Da for the non-brominated phenylephrine free base—a mass shift of approximately 113.89 Da corresponding to the replacement of an aromatic hydrogen (1.00783 Da) with bromine (79.904 Da for ⁷⁹Br; 80.916 Da for ⁸¹Br) [1]. This large mass shift, combined with the characteristic 1:1 isotopic doublet pattern of bromine (⁷⁹Br:⁸¹Br natural abundance ≈ 50.7%:49.3%), provides an unambiguous mass spectrometric identifier that cleanly separates the brominated analog from the parent phenylephrine in LC-MS and GC-MS workflows [1].

Mass spectrometry LC-MS identification Exact mass Isotopic pattern

Hygroscopicity and Storage Stability

(R)-6-Bromo Phenylephrine Hydrochloride is documented as hygroscopic and requires storage under refrigeration with an inert atmosphere to maintain chemical integrity . This is consistent with the behavior of the racemic 6-bromo analog, which is also specified as hygroscopic with -20°C storage [1]. In contrast, non-brominated phenylephrine hydrochloride is substantially less hygroscopic and can be stored at controlled room temperature (15-25°C) without requiring an inert atmosphere . The enhanced hygroscopicity of the brominated analog is attributable to the electron-withdrawing effect of the bromine substituent increasing the polarity and hydrogen-bonding capacity of the aromatic ring, thereby increasing the compound's affinity for atmospheric moisture.

Storage stability Hygroscopicity Inert atmosphere Laboratory handling

α₁-Adrenoceptor Subtype Baseline for SAR Studies

The parent compound (R)-(-)-Phenylephrine exhibits defined selectivity across α₁-adrenoceptor subtypes, with pKi values of 5.86 (α₁D), 4.87 (α₁B), and 4.70 (α₁A), corresponding to Ki values of approximately 1.4 μM, 23.9 μM, and 47.8 μM respectively [1]. The introduction of bromine at the 6-position creates a steric and electronic perturbation that is predicted to differentially modulate binding at each receptor subtype relative to this established baseline, making (R)-6-Bromo Phenylephrine Hydrochloride a valuable SAR probe for mapping the steric tolerance of the α₁-adrenoceptor orthosteric binding pocket. Unlike alternative brominated positional isomers (2-Br, 4-Br), the 6-position substitution places bromine ortho to the ethylamine side chain, directly affecting the conformational dynamics of the pharmacophore .

α₁-adrenoceptor subtypes Receptor binding affinity SAR probe Functional selectivity

Phenylephrine Impurity 6: Reference Standard Application

(R)-6-Bromo Phenylephrine Hydrochloride is formally catalogued as Phenylephrine Impurity 6 (HCl salt) by multiple reference standard suppliers and is used as a critical quality attribute (CQA) marker in the synthesis and stability profiling of phenylephrine hydrochloride drug substance . Unlike non-brominated related substances (e.g., Phenylephrine EP Impurity D, CAS 1367567-95-0), the 6-bromo impurity possesses a unique combination of a distinct HPLC retention time, characteristic bromine isotopic mass spectrometric signature, and defined (R)-stereochemistry that collectively enable unambiguous identification and quantification in complex pharmaceutical matrices [1]. This compound is supplied with full characterization data including NMR, MS, IR, and HPLC purity certification by vendors serving the pharmaceutical reference standard market [1].

Impurity profiling Pharmaceutical quality control Reference standard Regulatory compliance

(R)-6-Bromo Phenylephrine: Application Scenarios


Chiral Purity Method Development

The defined (R)-stereochemistry and the approximately 420-fold enantiomeric activity ratio of the parent phenylephrine scaffold make (R)-6-Bromo Phenylephrine Hydrochloride the appropriate reference standard for developing and validating chiral HPLC or capillary electrophoresis methods to separate (R)- and (S)-enantiomers of brominated phenylephrine impurities . The racemic mixture (CAS 1391053-54-5) cannot substitute for this purpose because it provides no resolution benchmark for individual enantiomer peaks.

Halogen Position Effects on α₁ Receptor Binding

With the parent phenylephrine exhibiting well-defined pKi values of 5.86 (α₁D), 4.87 (α₁B), and 4.70 (α₁A), (R)-6-Bromo Phenylephrine HCl serves as a positional SAR probe to investigate how bromine at the 6-position (ortho to ethylamine) differentially modulates binding at each receptor subtype compared to the 2-Br and 4-Br positional isomers [1]. The halogen's σ-hole may form halogen bonds with backbone carbonyls in the receptor binding pocket, a hypothesis testable only with positionally defined brominated probes [2].

Impurity Profiling for ANDA/DMF Submissions

As the authenticated Phenylephrine Impurity 6 reference standard, (R)-6-Bromo Phenylephrine Hydrochloride is essential for HPLC method validation, system suitability testing, and quantification of this specific brominated impurity in phenylephrine hydrochloride drug substance and drug product batches . Its unique exact mass (280.98182 Da) and characteristic bromine isotopic doublet provide an unambiguous LC-MS/MS identification that no non-halogenated impurity standard can replicate, directly supporting compliance with ICH Q3A/Q3B impurity threshold reporting requirements [1].

Lead Optimization via Halogen Scanning

The (R)-6-Bromo Phenylephrine scaffold provides a versatile synthetic handle for further derivatization. The bromine atom at the 6-position enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are not accessible with the non-halogenated parent phenylephrine, allowing systematic exploration of chemical space at this position for lead optimization programs targeting α₁-adrenoceptor modulators . The hygroscopic nature and cold storage requirement (>223°C dec. melting point) must be factored into synthetic planning and compound management workflows [1].

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